5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide
Description
5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a halogenated indole derivative characterized by a sulfonyl group at the 1-position and a carboxamide moiety at the 2-position of the indole core, with a chlorine substituent at the 5-position. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in targeting enzymes like cyclooxygenase (COX) or receptors influenced by sulfonyl and amide functionalities.
Properties
Molecular Formula |
C15H11ClN2O3S |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-chloroindole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-6-7-13-10(8-11)9-14(15(17)19)18(13)22(20,21)12-4-2-1-3-5-12/h1-9H,(H2,17,19) |
InChI Key |
OUYCWLGWHIKEBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of indole 2-carboxamide derivatives typically starts from indole-2-carboxylic acid or its derivatives, which are then converted into the corresponding carboxamide through various activation and coupling methods. The phenylsulfonyl group is usually introduced via sulfonylation of the indole nitrogen prior to or after carboxamide formation, depending on the synthetic route.
Key Synthetic Routes
Several synthetic routes have been reported for the preparation of indole 2-carboxamide derivatives, which can be adapted to synthesize 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide. The main approaches include:
| Route | Description | Key Reagents | Notes |
|---|---|---|---|
| a | Conversion of indole-2-carboxylic acid to amide using carbonyldiimidazole (CDI) and ammonia or hydrazine hydrate | CDI, NH3 or N2H4·H2O | Straightforward, widely used for amide formation |
| b | Esterification of indole-2-carboxylic acid followed by ammonolysis | Trimethylsilyl diazomethane, NH4OH | Uses ester intermediate for amide synthesis |
| c | Peptide coupling reagents for amide bond formation | BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), Et3N, DMF | Efficient activation of carboxyl group, suitable for sulfonylated indoles |
| d | Carbodiimide-mediated coupling with nucleophilic catalysis | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP, THF | High yields, catalytic role of DMAP enhances reaction |
| e | Peptide synthesis-like coupling using WSC·HCl and HOBt | WSC·HCl (Water-soluble carbodiimide hydrochloride), HOBt | Useful for optically active derivatives |
| f | Base-mediated amidation after ester hydrolysis | DIPEA (N,N-Diisopropylethylamine), ethyl isonipecotate | Base acts as proton scavenger, no nucleophilic role |
| g | Ammonium coupling with HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HCTU, DMF | Fast coupling rates due to chlorine substitution |
| h | Acid chloride intermediate formation followed by amidation | SOCl2, pyridine, triethylamine | Classic method, converts acid to acid chloride for subsequent amide formation |
| i | Use of TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as coupling agent | TBTU, catalytic amounts | Peptide coupling agent, efficient for amide bond formation |
These methods have been validated in various studies for the synthesis of indole 2-carboxamide derivatives bearing sulfonyl and chloro substituents, which are structurally similar to 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide.
Specific Preparation Method for 5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide
Stepwise Synthesis
Based on patent literature and synthetic reviews, the preparation typically involves the following steps:
Sulfonylation of 4-chloro-2-iodoaniline :
- A solution of 4-chloro-2-iodoaniline is reacted with benzenesulfonyl chloride in pyridine at 0°C, followed by stirring at room temperature for 16 hours.
- The reaction mixture is concentrated, extracted with ethyl acetate, washed, dried over magnesium sulfate, and concentrated under reduced pressure to yield the sulfonylated intermediate.
Cyclization to form the indole core :
- The sulfonylated intermediate undergoes reflux in an appropriate solvent (e.g., pyridine or DMF) for 16 hours to induce cyclization, forming the 5-chloro-1-(phenylsulfonyl)-1H-indole scaffold.
Conversion to indole-2-carboxamide :
- The carboxylic acid moiety at position 2 is introduced or activated (if starting from indole-2-carboxylic acid) and converted to the carboxamide using coupling reagents such as CDI, BOP, or EDCI with ammonia or amines, as per the routes described above.
- The reaction mixture is worked up by extraction with dichloromethane, washing, drying, and concentration to isolate the final product.
Reaction Conditions Summary
| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Sulfonylation | Benzenesulfonyl chloride, pyridine | Pyridine | 0°C to RT | 16 hours | Stirring, moisture exclusion |
| Cyclization | Reflux | Pyridine or DMF | Reflux (~100-120°C) | 16 hours | Gentle reflux for ring closure |
| Amidation | CDI or BOP, NH3 or amine | DMF or THF | RT to mild heating | Several hours | Activation of carboxylic acid to amide |
Analytical Data and Research Findings
Purification and Characterization
- The crude product is typically purified by extraction and drying over magnesium sulfate, followed by concentration under reduced pressure.
- Final purification may involve recrystallization or chromatographic methods depending on purity requirements.
- Characterization techniques include NMR (1H, 13C), IR spectroscopy to confirm the presence of sulfonyl and amide groups, and mass spectrometry for molecular weight confirmation.
Yield and Efficiency
- Reported yields for sulfonylation and cyclization steps are generally high (>70%), with amidation steps also showing good efficiency depending on the coupling agents used.
- Using peptide coupling reagents such as BOP or EDCI often results in higher yields and cleaner reactions compared to direct amidation with acid chlorides.
Comparative Analysis of Coupling Reagents for Amidation
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
One of the notable applications of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is its antiviral properties. Research has demonstrated that derivatives of indolyl aryl sulfone, including this compound, exhibit potent inhibitory effects against human immunodeficiency virus type 1 (HIV-1). The mechanism involves selective inhibition of HIV-1 reverse transcriptase, particularly effective against drug-resistant strains .
Table 1: Antiviral Efficacy of Indolyl Aryl Sulfone Derivatives
| Compound | IC50 (µM) | Target Virus | Resistance Profile |
|---|---|---|---|
| 5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide | Varies | HIV-1 | Effective against resistant strains |
| Other IAS derivatives | <100 | HIV-1 | Various resistant mutants |
Neuroprotective Effects
Another significant application is in neuroprotection. A study highlighted the compound's role as an inhibitor of brain-type glycogen phosphorylase (PYGB), suggesting its potential for treating ischemic brain injuries. The compound was shown to exert protective effects on astrocytes subjected to hypoxia/reoxygenation injury, indicating a promising avenue for further research into its neuroprotective mechanisms .
Antiparasitic and Antifungal Applications
5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide has also been explored for its antiparasitic and antifungal properties. It has been identified as a potential candidate for antiplasmodial activity, making it relevant in the fight against malaria . Furthermore, it has shown efficacy against various fungal strains, contributing to the development of new antifungal agents .
Table 2: Biological Activities of 5-Chloro-1-(Phenylsulfonyl)-1H-Indole-2-Carboxamide
| Activity Type | Target Organism | Efficacy |
|---|---|---|
| Antiplasmodial | Plasmodium spp. | Moderate |
| Antifungal | Candida spp., Aspergillus spp. | Effective |
| Antibacterial | Various Gram-positive bacteria | Promising |
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies have been critical in optimizing the pharmacological properties of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide. Variations in the phenylsulfonyl group and other substituents have been systematically investigated to enhance potency and selectivity against specific biological targets. For instance, modifications leading to increased hydrophobicity have been linked to improved membrane permeability and bioavailability .
Case Studies
Case Study 1: HIV Resistance Mechanisms
In a study focusing on HIV resistance, researchers synthesized various derivatives of the indolyl aryl sulfone class, including 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide. They found that specific substitutions could overcome resistance mechanisms associated with mutations in reverse transcriptase, providing insights into rational drug design for resistant HIV strains .
Case Study 2: Neuroprotection in Ischemic Models
Another study examined the neuroprotective effects of this compound in mouse models of ischemic brain injury. The results indicated that while the compound could target PYGB effectively, further optimization was required to enhance its protective efficacy against oxidative stress and apoptosis in astrocytes .
Mechanism of Action
The mechanism of action of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Observations :
- Halogenation : Chlorine at position 5 (target compound) may enhance metabolic stability compared to fluorine (e.g., compound in ) but could reduce solubility. Bromine/fluorine combinations () might increase molecular weight and alter binding kinetics.
- Amide Side Chains: N-methyl-N-phenylamide () or benzophenone-linked amides () increase hydrophobicity, whereas piperidine-containing side chains () may enhance bioavailability through improved solubility.
Key Observations :
- The use of boron Lewis acids (e.g., BCl₃ in ) enables efficient amidation at milder conditions (room temperature) compared to high-temperature reflux in DMSO ().
Pharmacological Activities
- Anti-inflammatory Effects : Analogs like 5-chloro-1-(4-fluorobenzyl)-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide (compound 123 ) show potent COX-2 inhibition (comparable to celecoxib) and minimal cytotoxicity. The phenylsulfonyl group in the target compound may further enhance COX-2 selectivity due to its electron-deficient nature .
- Cannabinoid Receptor Modulation: ORG27569 () acts as a negative allosteric modulator of the CB1 receptor, suggesting that carboxamide indoles with bulky N1 substituents (e.g., phenylsulfonyl) could similarly influence receptor binding.
Physical and Spectroscopic Properties
Comparative data highlights substituent-driven variations:
Key Observations :
- The sulfonyl group in the target compound is expected to downfield-shift NHCO protons in $ ^1H $-NMR due to increased electron withdrawal.
- IR spectra would likely show additional peaks near 1350–1150 cm$ ^{-1} $ (SO₂ asymmetric/symmetric stretches) absent in non-sulfonylated analogs.
Biological Activity
5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including viral infections and bacterial resistance. This article consolidates various findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro group, a phenylsulfonyl moiety, and a carboxamide functional group, which contribute to its unique chemical properties. The presence of the phenylsulfonyl group is particularly notable as it enhances the compound's binding affinity to biological targets.
Inhibition of HIV-1 Reverse Transcriptase:
5-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide has been characterized as a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT). Studies indicate that it exhibits low nanomolar inhibitory concentrations against the enzyme, effectively preventing viral replication in human T-lymphoid cells (MT-4) and demonstrating good oral bioavailability in animal models .
Antimicrobial Activity:
This compound has also shown promising antimicrobial properties. It has been evaluated for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, with significant biofilm inhibitory activity reported at concentrations as low as 12.5 μM .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: HIV Inhibition
In a pivotal study, rhesus monkeys were administered 10 mg/kg of the compound, resulting in significant inhibition of HIV-1 RT activity in plasma samples. This highlights its potential as an effective therapeutic agent against HIV .
Case Study 2: Antimicrobial Efficacy
A series of derivatives based on the indole structure were synthesized and tested for their ability to inhibit biofilm formation in MRSA and E. faecalis. Compounds derived from 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide demonstrated over 85% inhibition against MRSA at low concentrations, indicating strong potential for treating resistant bacterial infections .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between indole-2-carboxylic acid derivatives and amines. For example, a general procedure involves activating 5-chloro-1H-indole-2-carboxylic acid with coupling agents (e.g., EDCI/HOBt) followed by reaction with sulfonylated amines. Purification is achieved using Combiflash chromatography with gradient elution (e.g., 0–30% ethyl acetate in hexane), yielding products with ~37–56% efficiency .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- NMR spectroscopy : and NMR to confirm regiochemistry and substituent orientation (e.g., aromatic protons at δ 7.2–7.8 ppm, sulfonyl group signals) .
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 431.1530 for a derivative) .
- Elemental analysis : Confirms purity (>95% by HPLC) and stoichiometry (e.g., C, H, N content within 0.3% of theoretical values) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at ambient temperatures in airtight containers, protected from light. Avoid oxidizing agents (e.g., peroxides) due to incompatibility risks. Stability under these conditions is confirmed by retained NMR spectral integrity over 6 months .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Methodological Answer :
- Solvent systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates.
- Temperature control : Prolonged reflux (e.g., 12–24 hours) improves coupling efficiency for sterically hindered amines.
- Purification : Gradient elution with ethyl acetate/hexane (10–25%) minimizes co-elution of byproducts .
Q. What strategies resolve conflicting bioactivity data across studies?
- Methodological Answer :
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.
- Purity verification : Re-test compounds after rigorous purification (e.g., recrystallization from DMF/acetic acid) to exclude impurities affecting results .
- Structural analogs : Compare activity of derivatives (e.g., 5-chloro-3-hexyl vs. 3-ethyl substituents) to identify SAR trends .
Q. How can computational modeling predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to simulate indole-carboxamide interactions.
- QSAR : Correlate substituent hydrophobicity (e.g., hexyl vs. methyl groups) with IC values to guide design .
Q. What methodologies assess the compound’s photostability for photoaffinity labeling?
- Methodological Answer :
- UV-Vis spectroscopy : Monitor absorbance changes (λ = 300–400 nm) under controlled UV exposure.
- LC-MS : Track degradation products (e.g., azide-to-amine reduction) to quantify photolytic stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 1–10) using nephelometry.
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility for in vitro assays .
Q. Why do some studies report low cytotoxicity while others indicate apoptosis induction?
- Methodological Answer :
- Cell line variability : Test across multiple lines (e.g., HeLa, HEK293) with controlled passage numbers.
- Dose-response profiling : Use 10-point dilution series (0.1–100 μM) to identify threshold effects.
- Mechanistic studies : Combine flow cytometry (Annexin V/PI staining) with caspase-3/7 activation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
